![molecular formula C18H26N4O5S2 B3198594 1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1015875-95-2](/img/structure/B3198594.png)

1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Übersicht

Beschreibung

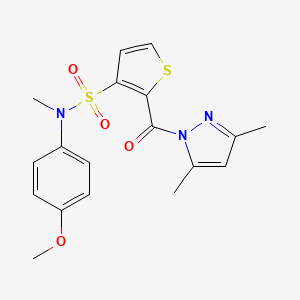

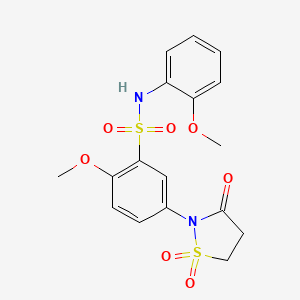

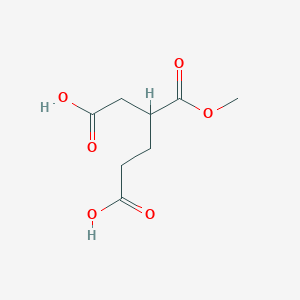

“1-{3-[(dimethylamino)sulfonyl]benzoyl}-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C18H26N4O5S2. Its average mass is 442.553 Da and its monoisotopic mass is 442.134460 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Wissenschaftliche Forschungsanwendungen

Background and Discovery

- In May 2023, NMDMSB was detected for the first time at a laboratory, but confirmation occurred later in October 2023 after acquiring standard reference material .

References

- Cayman Chemical: NMDMSB (NPS Discovery New Drug Monograph, Center for Forensic Science Research and Education, 2023)

Wirkmechanismus

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating tropical diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target molecule, known as the active site . The compound’s interaction with the active site can inhibit the function of the target, leading to its antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s antileishmanial and antimalarial activities result from its interaction with the active sites of leishmania aethiopica and plasmodium berghei . This interaction disrupts the normal functioning of these organisms, leading to their death and the alleviation of the diseases they cause .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .

Result of Action

The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei, leading to the alleviation of leishmaniasis and malaria . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Eigenschaften

IUPAC Name |

1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S2/c1-7-21(8-2)29(26,27)17-13(3)19-22(14(17)4)18(23)15-10-9-11-16(12-15)28(24,25)20(5)6/h9-12H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJCEVJXAUOQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[2-(methylsulfanyl)ethyl]hydroxylamine](/img/structure/B3198516.png)

![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)

![8-bromo-5H-pyrido[4,3-b]indole](/img/structure/B3198528.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B3198587.png)